1-tert-Butylcyclohexane-1-carbaldehyde
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Overview
Description
1-tert-Butylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C11H20O. It is a derivative of cyclohexane, where a tert-butyl group and a formyl group are attached to the same carbon atom on the cyclohexane ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-tert-Butylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 1-tert-butylcyclohexane using a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the formylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can undergo electrophilic substitution reactions, where the hydrogen atoms on the cyclohexane ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 1-tert-Butylcyclohexane-1-carboxylic acid.
Reduction: 1-tert-Butylcyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the electrophile used.
Scientific Research Applications
1-tert-Butylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate to investigate the mechanisms of aldehyde dehydrogenases.
Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.
Industry: The compound is used in the production of fragrances and flavors due to its aldehyde functional group, which imparts a pleasant aroma.
Mechanism of Action
The mechanism of action of 1-tert-butylcyclohexane-1-carbaldehyde depends on the specific reaction it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons from the reducing agent, resulting in the formation of a primary alcohol. The molecular targets and pathways involved vary depending on the specific reaction and conditions.
Comparison with Similar Compounds
1-tert-Butylcyclohexane-1-carbaldehyde can be compared to other similar compounds, such as:
1-tert-Butylcyclohexane-1-methanol: This compound is the reduced form of this compound and contains a primary alcohol group instead of an aldehyde group.
1-tert-Butylcyclohexane-1-carboxylic acid: This compound is the oxidized form of this compound and contains a carboxylic acid group instead of an aldehyde group.
1-tert-Butyl-4-methylcyclohexane: This compound has a similar structure but with a methyl group instead of a formyl group on the cyclohexane ring.
The uniqueness of this compound lies in its combination of a bulky tert-butyl group and a reactive aldehyde group on the same carbon atom, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
1-tert-butylcyclohexane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-10(2,3)11(9-12)7-5-4-6-8-11/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRGOJQAILJXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCCCC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496456 |
Source
|
Record name | 1-tert-Butylcyclohexane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66261-96-9 |
Source
|
Record name | 1-tert-Butylcyclohexane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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